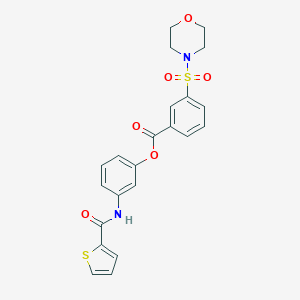
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is an organic compound with the molecular formula C22H20N2O6S2 and a molecular weight of 472.5 g/mol This compound features a complex structure that includes a thienylcarbonyl group, a morpholinosulfonyl group, and a benzoate moiety
Métodos De Preparación
The synthesis of 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under controlled temperature and pressure.
Análisis De Reacciones Químicas
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can be compared with other similar compounds, such as:
- 3-[(2-Thienylcarbonyl)amino]phenyl acetate
- 3-[(2-Thienylcarbonyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of thienylcarbonyl and morpholinosulfonyl groups, which confer distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C22H20N2O6S2 |
|---|---|
Peso molecular |
472.5g/mol |
Nombre IUPAC |
[3-(thiophene-2-carbonylamino)phenyl] 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C22H20N2O6S2/c25-21(20-8-3-13-31-20)23-17-5-2-6-18(15-17)30-22(26)16-4-1-7-19(14-16)32(27,28)24-9-11-29-12-10-24/h1-8,13-15H,9-12H2,(H,23,25) |
Clave InChI |
AXYZHJSKCYUZTC-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















